molecular formula C19H18N2O3S B2414373 N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 862825-64-7

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No.: B2414373
CAS No.: 862825-64-7
M. Wt: 354.42
InChI Key: SOXIRJNQWGKXTK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide is a synthetic organic compound that features a benzodioxole ring, an indole ring, and a sulfanylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring can be formed via a reaction with formaldehyde under acidic conditions.

    Indole Derivative Preparation: The indole ring can be synthesized from aniline derivatives through Fischer indole synthesis.

    Coupling Reaction: The benzodioxole intermediate can be coupled with the indole derivative using a suitable linker, such as a sulfanylacetamide group, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzodioxole and indole rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzodioxole and indole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide would depend on its specific biological target. Generally, compounds with benzodioxole and indole rings can interact with various enzymes and receptors, potentially modulating their activity. The sulfanylacetamide group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)sulfanylacetamide: Similar structure but without the methyl group on the indole ring.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)acetamide: Similar structure but without the sulfanyl group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide is unique due to the presence of both the benzodioxole and indole rings, as well as the sulfanylacetamide linker, which may confer unique biological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-21-10-18(14-4-2-3-5-15(14)21)25-11-19(22)20-9-13-6-7-16-17(8-13)24-12-23-16/h2-8,10H,9,11-12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXIRJNQWGKXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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